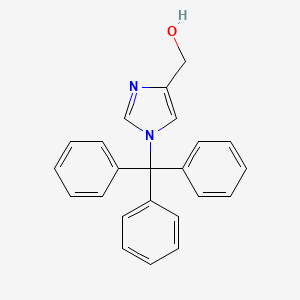

1-Trityl-1H-imidazole-4-methanol

Descripción

Significance of Imidazole (B134444) Scaffolds in Chemical and Biological Research

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in chemistry and biology. researchgate.netbiomedpharmajournal.orgijrar.org Its unique electronic properties, including its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. researchgate.netuobasrah.edu.iquminho.pt This amphoteric nature, combined with its high polarity, contributes to the favorable pharmacokinetic properties of many imidazole-containing compounds. researchgate.netbiomedpharmajournal.orgijrar.org

The imidazole nucleus is a fundamental component of several essential biological molecules, such as the amino acid histidine, histamine, and purines in nucleic acids. biomedpharmajournal.orgtsijournals.comrjptonline.org This prevalence in nature has spurred extensive research into synthetic imidazole derivatives for a wide range of applications.

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. rjptonline.orgnih.govnih.gov The electron-rich nature of the imidazole ring facilitates binding to various enzymes and receptors, making it a valuable pharmacophore. researchgate.netnih.gov Marketed drugs containing the imidazole moiety include antifungals (e.g., ketoconazole, clotrimazole), antibiotics (e.g., metronidazole), and proton pump inhibitors (e.g., omeprazole). rjptonline.orgnih.gov

The therapeutic applications of imidazole derivatives are extensive and include:

Antimicrobial and Antifungal Agents: Azole antifungals, which include imidazole derivatives, are widely used to treat fungal infections. tsijournals.comrjptonline.org Nitroimidazole compounds have shown efficacy against anaerobic bacteria and protozoa. rjptonline.orgisca.me

Anticancer Agents: Some imidazole-based compounds have demonstrated potential as anticancer agents by targeting various cellular mechanisms, such as inhibiting topoisomerase II or microtubule destabilization. nih.govmdpi.com

Anti-inflammatory and Analgesic Properties: Certain imidazole derivatives exhibit anti-inflammatory and analgesic effects. researchgate.netnih.gov

Antihypertensive and Antiviral Activities: The versatility of the imidazole scaffold has led to the development of compounds with antihypertensive and antiviral properties. researchgate.netnih.gov

In the agrochemical sector, imidazole derivatives are utilized as fungicides and herbicides, protecting crops from various diseases and unwanted vegetation.

Beyond its biological significance, the imidazole framework has found applications in materials science and catalysis. uobasrah.edu.iqnih.gov Imidazole-based compounds are used as:

Corrosion Inhibitors: They can form a protective layer on metal surfaces, preventing corrosion. researchgate.net

Ionic Liquids: Imidazolium salts are a prominent class of ionic liquids, which are valued for their low volatility, thermal stability, and tunable properties. fluorochem.co.uk

Catalysts: Imidazole and its derivatives can act as catalysts in various organic reactions. nih.gov

Components of Polymers and Dyes: The imidazole ring can be incorporated into polymers and used in the synthesis of dyes. isca.me

Structure

3D Structure

Propiedades

IUPAC Name |

(1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYFYUODSFBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327604 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33769-07-2 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 1 Trityl 1h Imidazole 4 Methanol

The chemical behavior of 1-Trityl-1H-imidazole-4-methanol is characterized by the reactivity of its two primary functional sites: the 4-methanol group and the N-trityl protecting group. The interplay between these groups allows for a range of synthetic transformations, making it a versatile intermediate in organic synthesis.

Computational and Spectroscopic Investigations of 1 Trityl 1h Imidazole 4 Methanol and Its Analogs

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to predict and interpret the behavior of 1-Trityl-1H-imidazole-4-methanol at a molecular level. Through various computational methodologies, researchers can explore its interactions with biological targets, elucidate its structural features, and predict its reactivity.

Molecular docking and dynamics simulations are instrumental in understanding the potential interactions of this compound and its analogs with biological macromolecules. These computational techniques can predict the binding affinity and mode of interaction with protein targets, offering insights into their potential pharmacological applications.

For instance, studies on various imidazole (B134444) derivatives have demonstrated their potential as inhibitors for a range of enzymes. Molecular docking studies on novel imidazole compounds have been used to predict their binding energies and interaction patterns within the active sites of proteins like cyclooxygenase-2 (COX-2) and the main protease (Mpro) of SARS-CoV-2. chemicalbook.comrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations further enhance the understanding obtained from docking studies by providing a dynamic view of the ligand-protein interaction over time. chemicalbook.comipb.pt MD simulations can assess the stability of the docked conformation and reveal conformational changes in both the ligand and the protein upon binding. rsc.org For imidazole derivatives, MD simulations have been used to confirm the stability of their binding to viral proteases and to analyze the flexibility of the protein-ligand complex. ipb.pt While specific docking and dynamics studies on this compound are not extensively reported, the methodologies applied to analogous imidazole structures provide a robust framework for predicting its potential biological targets and interaction mechanisms.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiophenyl–imidazoles | SARS-CoV-2 Mpro | -8.2 chemicalbook.com |

| Pyridyl–imidazole | SARS-CoV-2 Mpro | -8.3 chemicalbook.com |

| Quinoline–imidazoles | SARS-CoV-2 Mpro | -7.7 chemicalbook.com |

| N-[(3-benzyl-2-methylsulfonylimidazol-4-yl)methyl]-4-methoxyaniline | COX-2 | -6.928 (kJ/mol) rsc.org |

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules like this compound. DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are essential for interpreting experimental data and understanding chemical behavior.

DFT calculations have been widely applied to various imidazole derivatives to study their structural and electronic properties. ekb.egdntb.gov.ua These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. dnu.dp.ua

Furthermore, DFT can be used to generate theoretical vibrational spectra (IR and Raman), which can be compared with experimental spectra to confirm the molecular structure. For imidazole alkaloids, DFT calculations have been employed to predict theoretical ¹³C NMR spectra, aiding in the assignment of experimental chemical shifts. chemheterocycles.com While specific DFT studies on this compound are not widely available, the application of these methods to similar structures suggests their utility in confirming its structure and predicting its reactivity profile.

The flexibility of the trityl group and the rotatable bond connecting the methanol moiety to the imidazole ring in this compound suggests that the molecule can adopt multiple conformations. Conformational analysis is therefore crucial for understanding its three-dimensional shape and how it influences its interactions with other molecules.

Computational methods, such as molecular mechanics (MM+) and semi-empirical methods (AM1), are often employed to perform conformational analysis. These methods systematically explore the potential energy surface of a molecule by rotating its flexible bonds to identify low-energy conformers. lew.ro For a series of imidazole derivatives acting as H3 receptor antagonists, conformational analysis revealed that the most stable conformers often adopt a helical shape. lew.ro

The energetic profiles of these conformational changes can reveal the energy barriers between different conformers and indicate which conformations are most likely to be populated at a given temperature. This information is vital for understanding the dynamic behavior of the molecule and its ability to adapt its shape to fit into a binding site. For the most active H3 antagonist in one study, it was found that many of the rotational barriers were low, allowing for easy interconversion between conformers. lew.ro

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that is essential for the structural confirmation and characterization of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole ring, the trityl group, and the methanol moiety. The aromatic protons of the trityl group typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The protons on the imidazole ring are also expected in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing or -donating nature of the substituents. rsc.org The protons of the CH₂OH group would likely appear as a singlet or a doublet further upfield.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Distinct signals are expected for the carbons of the imidazole ring, the quaternary and aromatic carbons of the trityl group, and the carbon of the methanol group. The chemical shifts of the imidazole ring carbons are particularly informative about the substitution pattern and electronic environment. rsc.org

Coupling constants (J-values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. For imidazole rings, the vicinal proton-proton coupling constants are typically small (around 1 Hz). ipb.pt One-bond ¹³C-¹H coupling constants can also be measured and are sensitive to the hybridization and electronic environment of the C-H bond, offering further structural insights. acs.org

| Compound | Imidazole Protons | Other Key Protons | Solvent |

|---|---|---|---|

| 1-(n-hexadecyl)imidazole | 7.58 (s, 1H), 7.13 (s, 1H), 6.86 (s, 1H) rsc.org | 3.92 (t, 2H), 1.67 (quintet, 2H), 1.22 (broad s, 26H), 0.85 (t, 3H) rsc.org | d6-DMSO rsc.org |

| 1-(triphenylmethyl)imidazole | 7.63 (s, 1H), 7.27 (s, 1H), 6.69 (s, 1H) rsc.org | 7.09 – 7.04 (m, 6H), 6.98 – 6.92 (m, 9H) rsc.org | d6-benzene rsc.org |

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 1-trityl-3-(4-nitrobenzyl)imidazolium | ipso-nitrophenyl | 147.5 rsc.org |

| trityl ipso-phenyl | 130.6 rsc.org | |

| imidazole-2 | 136.0 rsc.org | |

| imidazole-4 or -5 | 122.2, 120.7 rsc.org | |

| trityl C–H | 128.1, 127.9, 126.9 rsc.org | |

| benzyl | 50.7 rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules like this compound and its analogs. While one-dimensional (1D) 1H and 13C NMR provide essential information about the chemical environment of individual nuclei, 2D NMR techniques reveal through-bond and through-space correlations, which are crucial for assigning specific resonances and confirming the connectivity of the molecular framework. ipb.pt

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (1H-1H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the proton of the hydroxyl group (-OH) and the protons of the adjacent methylene group (-CH2-OH), depending on the solvent and sample conditions. Correlations between the imidazole ring protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the 13C resonances of protonated carbons. For the target molecule, HSQC would link the imidazole ring protons to their corresponding carbons and the methylene protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the protons of the methylene group (-CH2OH) would show a correlation to the C4 carbon of the imidazole ring. Similarly, the imidazole ring protons would show correlations to other ring carbons and potentially to the quaternary carbon of the trityl group. ipb.pt

The expected 2D NMR correlations for this compound are summarized in the table below.

| Proton (1H) | Expected COSY (1H) Correlations | Expected HSQC (13C) Correlations | Expected HMBC (13C) Correlations |

|---|---|---|---|

| Imidazole H-2 | Imidazole H-5 | Imidazole C-2 | Imidazole C-4, Imidazole C-5 |

| Imidazole H-5 | Imidazole H-2 | Imidazole C-5 | Imidazole C-2, Imidazole C-4, Methanol Carbon |

| -CH2- | -OH (if not exchanging) | Methanol Carbon | Imidazole C-4, Imidazole C-5 |

| Trityl Phenyl H's | Other Trityl Phenyl H's | Trityl Phenyl C's | Other Trityl Phenyl C's, Trityl Quaternary C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the imidazole ring, and the trityl group's phenyl rings.

The key expected vibrational frequencies are detailed below:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm-1, which is characteristic of the stretching vibration of the hydroxyl (-OH) group, likely involved in intermolecular hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds in the phenyl rings of the trityl group and the imidazole ring are expected to appear as multiple weak to medium bands just above 3000 cm-1. For example, in 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, a related compound, aromatic C-H stretching appears at 3054 cm-1. rsc.org

Aliphatic C-H Stretch: The methylene (-CH2) group's C-H stretching vibrations would likely be observed around 2850-2960 cm-1.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring typically appear in the 1450-1650 cm-1 region. In substituted imidazoles, these bands can be found around 1490 cm-1 and 1594 cm-1. rsc.org

C-O Stretch: A strong band corresponding to the stretching of the C-O single bond of the primary alcohol is expected in the 1000-1260 cm-1 range.

| Functional Group | Expected Frequency Range (cm-1) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=N / C=C (Imidazole Ring) | 1450-1650 | Medium to Strong |

| C-O (Primary Alcohol) | 1000-1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C23H20N2O), high-resolution mass spectrometry would confirm its molecular weight of 340.1576 g/mol . nih.gov

Electron ionization (EI) mass spectrometry typically causes extensive fragmentation, providing a "fingerprint" of the molecule's structure. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. uni-saarland.de

A key fragmentation pathway for this compound is the cleavage of the bond between the imidazole ring and the trityl group. This leads to the formation of a highly stable triphenylmethyl cation (trityl cation), which is often the base peak in the spectrum.

The major expected fragments are outlined below:

[M]+•: The molecular ion peak at m/z 340.

[M-H]+: Loss of a hydrogen atom, m/z 339.

[C(C6H5)3]+: The triphenylmethyl (trityl) cation at m/z 243. This is a very stable tertiary carbocation due to resonance delocalization over the three phenyl rings and is expected to be a highly abundant peak. nih.gov

[M-C(C6H5)3]+: The remaining imidazole-4-methanol fragment at m/z 97.

[C6H5]+: The phenyl cation at m/z 77, resulting from further fragmentation of the trityl group.

GC-MS data for this compound shows prominent peaks at m/z 243 and 165, which corresponds to the trityl cation and likely a biphenyl fragment, respectively. nih.gov

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 340 | [C23H20N2O]+• (Molecular Ion) | Confirms molecular weight |

| 243 | [C(C6H5)3]+ (Trityl Cation) | Highly stable; likely base peak |

| 165 | [C13H9]+ (Fluorenyl cation or related isomer) | Common fragment from trityl group rearrangement |

| 97 | [C4H5N2O]+ (Imidazole-4-methanol fragment) | Indicates cleavage of the N-trityl bond |

| 77 | [C6H5]+ (Phenyl Cation) | Indicates fragmentation of phenyl rings |

X-ray Crystallography (if applicable to related compounds)

The crystal structure of a simpler analog, 1H-imidazole-1-methanol (C4H6N2O), has been reported. nsf.govresearchgate.net This compound crystallizes in the monoclinic space group P21/n. Its structure is characterized by extensive intermolecular hydrogen bonding, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the imine nitrogen of an adjacent molecule. nsf.gov This head-to-tail hydrogen bonding connects three unique molecules into a macrocyclic superstructure. researchgate.net

For this compound, several key structural differences would influence its crystal packing:

Steric Hindrance: The extremely bulky trityl group would dominate the crystal packing. Its propeller-like conformation would prevent the close, planar stacking sometimes observed in simpler imidazole derivatives.

Hydrogen Bonding: The hydroxyl group at the 4-position would still be available for hydrogen bonding, likely forming chains or dimers within the crystal lattice, similar to its simpler analog.

π-Stacking: The numerous phenyl rings of the trityl group could engage in π-π stacking interactions with adjacent molecules, further stabilizing the crystal structure.

The interplay between the strong directional hydrogen bonds from the methanol group and the weaker, non-directional van der Waals and π-stacking forces from the large trityl group would ultimately determine the final crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C4H6N2O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Key Intermolecular Interaction | O—H···N hydrogen bonding |

Future Research Directions

Development of Novel Synthetic Routes to 1-Trityl-1H-imidazole-4-methanol

Future efforts in the synthesis of this compound are anticipated to focus on improving efficiency, sustainability, and cost-effectiveness. A plausible synthetic approach, adapted from the synthesis of the related compound 1-trityl-4-hydroxymethyl-5-methylimidazole, involves the reaction of 4(5)-hydroxymethyl-imidazole with trityl chloride in the presence of a base such as triethylamine (B128534) in an anhydrous solvent like dimethylformamide (DMF) google.com.

Table 1: Plausible Conventional Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 4(5)-Hydroxymethyl-imidazole, Trityl chloride | Triethylamine, DMF | This compound |

A significant area for future research lies in the development of green and sustainable synthetic routes to this compound. Current research in imidazole (B134444) synthesis has highlighted several promising green chemistry principles that could be applied ias.ac.innih.govbiotechjournal.inwjbphs.com.

Catalytic Approaches : The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Future research could explore the use of solid acid catalysts or biocatalysts to replace traditional reagents. For instance, the synthesis of various substituted imidazoles has been successfully achieved using p-toluenesulfonic acid (PTSA) as a mild and inexpensive Lewis acid catalyst, which could be investigated for the tritylation of 4(5)-hydroxymethyl-imidazole isca.me. Nano-particle based catalysts, such as nano aluminum nitride, have also shown efficacy in the solvent-free synthesis of substituted imidazoles and represent another avenue for exploration ias.ac.in.

Alternative Solvents : The use of hazardous organic solvents like DMF is a major drawback of many current synthetic methods. Future research should focus on the use of greener solvents such as water, ethanol, or deep eutectic solvents. The synthesis of triphenyl-imidazole has been demonstrated using water as a solvent, suggesting the feasibility of aqueous reaction media for related compounds wjbphs.com.

Energy Efficiency : Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields wisconsin.edu. The application of these technologies to the synthesis of this compound could offer significant environmental and economic benefits.

Table 2: Potential Green Synthetic Approaches for this compound

| Approach | Key Features | Potential Advantages |

| Catalysis | Use of reusable solid acids (e.g., zeolites, PTSA) or biocatalysts. | Reduced waste, milder reaction conditions, easier product purification. ias.ac.inisca.me |

| Alternative Solvents | Replacement of hazardous solvents with water, ethanol, or deep eutectic solvents. | Improved safety profile, reduced environmental impact. wjbphs.com |

| Energy Efficiency | Application of microwave or ultrasound irradiation. | Shorter reaction times, increased yields, lower energy consumption. wisconsin.edu |

Exploration of New Chemical Transformations of this compound

The presence of a primary hydroxyl group on the 1-trityl-protected imidazole core makes this compound a versatile substrate for a variety of chemical transformations. Future research in this area could unlock new synthetic pathways and lead to the creation of novel imidazole derivatives.

The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde, a valuable intermediate for further functionalization nih.gov. Additionally, this aldehyde can be a precursor for the synthesis of other derivatives through reactions such as reductive amination or the Wittig reaction.

Further transformations of the hydroxymethyl group could include:

Etherification : Reaction with alkyl halides or other electrophiles to introduce a variety of ether linkages.

Esterification : Acylation with acid chlorides or anhydrides to form esters, which could serve as prodrugs or be used to modify the physicochemical properties of the molecule.

Halogenation : Conversion of the alcohol to the corresponding halide, providing a reactive handle for nucleophilic substitution reactions.

Azide Introduction : Conversion to an azide, which can then be used in "click" chemistry reactions for the construction of more complex molecules.

Table 3: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Potential Product |

| Oxidation | PCC, Swern oxidation reagents | 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde nih.gov |

| Etherification | Alkyl halide, NaH | 4-(Alkoxymethyl)-1-trityl-1H-imidazole |

| Esterification | Acyl chloride, pyridine | (1-Trityl-1H-imidazol-4-yl)methyl ester |

| Halogenation | SOCl₂, PBr₃ | 4-(Halomethyl)-1-trityl-1H-imidazole |

| Azidation | DPPA, DBU | 4-(Azidomethyl)-1-trityl-1H-imidazole |

Advanced Applications in Complex Molecule Synthesis

The unique structural features of this compound position it as a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The imidazole moiety is a common scaffold in a wide range of biologically active compounds. The trityl-protected hydroxymethylimidazole serves as a key intermediate in the synthesis of more complex imidazole-based pharmaceuticals.

Future research will likely focus on leveraging this compound as a precursor for the synthesis of novel imidazole-containing drug candidates. A notable example of the utility of a related precursor is in the synthesis of a medetomidine (B1201911) intermediate, where 1-trityl-1H-imidazole-4-carboxylic acid ethyl ester is a key starting material google.com. The hydroxymethyl group of this compound can be readily converted to a carboxylic acid, thus providing a direct entry into this class of compounds.

Furthermore, the synthesis of aldosterone synthase inhibitors has been reported starting from 4-(hydroxymethyl)-imidazole, which is tritylated in the first step to yield this compound acs.org. This highlights the direct applicability of this compound in the development of new therapeutic agents.

The trityl group is a well-established protecting group for alcohols, amines, and thiols due to its steric bulk and acid lability universiteitleiden.nl. Future research could explore the development of novel protecting group strategies that take advantage of the bifunctional nature of this compound.

The presence of both the bulky, acid-labile trityl group and a reactive hydroxymethyl group on the same imidazole core could allow for the development of "bifunctional" or "traceless" protecting groups. For example, the hydroxymethyl group could be functionalized with a linker that allows the entire molecule to be attached to a solid support for solid-phase synthesis. Upon cleavage of the trityl group under acidic conditions, the target molecule would be released from the support. This dual functionality could streamline complex synthetic sequences and facilitate purification.

Another potential application is in the development of photolabile protecting groups. While the standard trityl group is acid-labile, modifications to the phenyl rings can alter its properties. It is conceivable that the hydroxymethyl group could be used to introduce photosensitive moieties, creating a new class of protecting groups that can be cleaved with light.

As a Versatile Building Block in Medicinal Chemistry

Further Computational and Mechanistic Studies

While this compound serves as a valuable intermediate in synthetic chemistry, a deeper understanding of its electronic properties and reaction dynamics remains an area ripe for exploration. Future research efforts could be significantly enhanced by employing computational and mechanistic studies to build a more comprehensive theoretical framework for its behavior. Such studies would not only illuminate the fundamental properties of the molecule but also guide its application in more complex synthetic pathways.

Density Functional Theory (DFT) Analyses

Future computational work should prioritize the use of Density Functional Theory (DFT) to model the molecular structure and electronic properties of this compound. DFT has been widely and successfully applied to analyze other imidazole derivatives, providing key insights into their reactivity and stability. researchgate.netnih.govresearchgate.net A systematic DFT study, using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be invaluable. nih.gov

Key objectives for these studies would include:

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize the electron density distribution. This would identify the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. Specifically, it would highlight the reactivity of the imidazole nitrogen atoms, the hydroxyl proton, and the potential for pi-stacking interactions involving the trityl group's phenyl rings. researchgate.net

Global Reactivity Descriptors: Quantifying properties such as electronegativity, chemical hardness, and softness to provide a more detailed picture of the molecule's reactivity profile. researchgate.net

Table 1: Proposed DFT Parameters for Future Computational Analysis

| Parameter | Computational Method | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G) | Provides accurate bond lengths and angles; reveals steric hindrance from the trityl group. |

| HOMO-LUMO Energy Gap (ΔE) | DFT | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution; identifies sites for nucleophilic and electrophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | NBO Calculation | Analyzes charge transfer and intramolecular interactions, such as hydrogen bonding. |

| Vibrational Frequencies | DFT Frequency Calculation | Predicts the infrared (IR) and Raman spectra, allowing for direct comparison with experimental data. bohrium.com |

Mechanistic Pathway Elucidation

A significant area for future investigation is the detailed mechanistic study of reactions involving this compound. The trityl group is well-known as an acid-labile protecting group, and its removal is a key step in many synthetic sequences. total-synthesis.com

Future mechanistic studies should focus on:

Deprotection Mechanism: While the general mechanism for trityl group cleavage is understood to proceed via a stable trityl cation (an SN1-type reaction), computational modeling could provide specific insights for this substrate. total-synthesis.comacgpubs.org Time-dependent DFT (TD-DFT) calculations could be used to model the reaction pathway under various acidic conditions (e.g., using trifluoroacetic acid or acetic acid). commonorganicchemistry.com This would involve locating the transition state structures, calculating activation energies, and understanding the influence of the imidazole-4-methanol moiety on the stability of the cationic intermediate.

Reactivity of the Methanol Group: Investigating the influence of the N-trityl imidazole ring on the reactivity of the C4-methanol group. Computational studies could model its participation in esterification or etherification reactions, determining how the electronic properties of the substituted imidazole ring affect the nucleophilicity of the hydroxyl oxygen.

Solvent Effects: A recent study on the N-benzylation of imidazoles with trityl chloride highlighted the role of the solvent in polarizing the C-Cl bond and facilitating the reaction. tezu.ernet.in Further computational studies using implicit or explicit solvent models could explore how different solvents influence the stability of intermediates and transition states in reactions involving this compound, particularly during deprotection.

By pursuing these computational and mechanistic avenues, a more robust and predictive understanding of this compound can be developed, unlocking its full potential in rational molecular design and synthesis.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-Trityl-1H-imidazole-4-methanol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves protecting the imidazole nitrogen with a trityl group to prevent undesired side reactions. A common approach is to start with 1H-imidazole-4-methanol, followed by tritylation using triphenylmethyl chloride under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the trityl chloride .

- Temperature : Reaction at 0–5°C to control exothermicity, followed by gradual warming to room temperature .

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the product .

Yield optimization requires stoichiometric control of the tritylating agent and rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the trityl group (aromatic protons at δ 7.2–7.5 ppm) and imidazole-methanol backbone (hydroxyl proton at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., space group , unit cell parameters Å, Å, Å, β = 99.7°) ensures precise bond-length and angle validation .

Table 1 : Example crystallographic data (adapted from similar imidazole derivatives) :

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 11.7063, 20.2301, 9.5419 |

| β (°) | 99.725 |

| 0.045 |

Q. What are the critical considerations in designing a purification protocol for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chloroform or ethyl acetate. Use solvent mixtures (e.g., CHCl/MeOH) for recrystallization .

- Stability : Protect from light and moisture to prevent trityl group cleavage. Drying over anhydrous NaSO post-extraction is recommended .

- Chromatography : Gradient elution (0–30% ethyl acetate in hexane) on silica gel effectively separates byproducts .

Advanced Research Questions

Q. How can regioselective C-H activation strategies be applied to modify the imidazole ring in this compound?

- Methodological Answer : Pd-catalyzed C-H functionalization enables regioselective modifications at the C2/C5 positions of the imidazole ring. For example:

- Catalyst system : Pd(OAc) with ligands like PPh in DMF at 80°C .

- Direct arylation : Coupling with aryl halides (e.g., bromobenzotrifluoride) under microwave irradiation (150°C, 30 min) achieves >70% yield .

- Workup : Flash chromatography (hexane/ethyl acetate) isolates functionalized derivatives .

Q. What challenges arise in the crystallographic analysis of this compound, and how can software tools address them?

- Methodological Answer :

- Disorder in the trityl group : Common due to rotational flexibility. SHELXL’s PART and SIMU instructions model disorder by splitting positions and refining occupancy .

- Twinned crystals : Use TWINABS for absorption correction and HKLF5 data format integration .

- Validation : PLATON’s ADDSYM checks for missed symmetry, while R < 5% ensures refinement quality .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify nucleophilic sites (e.g., imidazole C2) .

- AI Synthesis Planning : Tools like Pistachio/Bkms_metabolic predict feasible routes by analyzing reaction databases (e.g., Reaxys) for similar imidazole derivatives .

Table 2 : Example DFT-calculated Fukui indices (hypothetical data):

| Position | (Nucleophilicity) |

|---|---|

| C2 | 0.45 |

| C4 | 0.12 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.